D-Glucaric acid, aluminium salt

Description

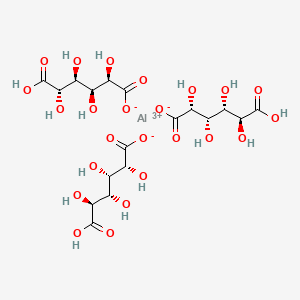

Structure

3D Structure of Parent

Properties

CAS No. |

84864-58-4 |

|---|---|

Molecular Formula |

C18H27AlO24 |

Molecular Weight |

654.4 g/mol |

IUPAC Name |

aluminum;(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |

InChI |

InChI=1S/3C6H10O8.Al/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h3*1-4,7-10H,(H,11,12)(H,13,14);/q;;;+3/p-3/t3*1-,2-,3-,4+;/m000./s1 |

InChI Key |

BCDBNRVZMSCUEL-BQGRAUOOSA-K |

Isomeric SMILES |

[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[Al+3] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Al+3] |

Origin of Product |

United States |

Synthetic Methodologies for D Glucaric Acid, Aluminium Salt

Precursor Synthesis: D-Glucaric Acid Production

The efficient synthesis of D-Glucaric acid is a critical first step in the production of its aluminium salt. Various methods have been developed, ranging from traditional chemical oxidation to more modern biocatalytic approaches.

Chemical Oxidation Routes of D-Glucose (e.g., Nitric Acid Oxidation)

The oxidation of D-glucose using strong oxidizing agents like nitric acid is a long-established method for producing D-Glucaric acid. This process involves the oxidation of both the aldehyde group at the C1 position and the primary alcohol group at the C6 position of the glucose molecule to carboxylic acids.

Historically, this method has been attractive for its relative simplicity, with nitric acid serving as both the solvent and the oxidizing agent. However, the reaction is notoriously difficult to control, often leading to low yields of D-Glucaric acid, typically below 50%. nih.gov The process is highly exothermic and can result in runaway reactions if not carefully managed. A significant drawback is the lack of selectivity, which leads to the formation of several byproducts, including D-gluconic acid, 5-ketogluconic acid, tartaric acid, and oxalic acid. nih.gov These impurities complicate the purification process.

Table 1: Comparison of Chemical Oxidation Methods for D-Glucaric Acid Production

| Oxidation Method | Oxidizing Agent(s) | Typical Yield | Key Byproducts |

| Traditional Nitric Acid Oxidation | Nitric Acid | < 50% | D-gluconic acid, 5-ketogluconic acid, tartaric acid, oxalic acid |

| Catalytic Nitric Acid Oxidation | Nitric Acid / Oxygen | ~40-45% | Similar to traditional method, but with reduced nitric acid consumption |

| TEMPO-mediated Oxidation | TEMPO / Co-oxidant (e.g., hypochlorite) | 70-90% | Fewer byproducts compared to nitric acid oxidation |

Electrocatalytic Oxidation Methods of D-Glucose and D-Gluconate

Electrocatalytic oxidation offers a more controlled and potentially more environmentally friendly alternative to traditional chemical oxidation. This method utilizes an electric current and a catalyst to drive the oxidation of D-glucose or its intermediate, D-gluconate, to D-Glucaric acid.

A common approach involves a two-step process. In the first step, D-glucose is selectively oxidized to D-gluconic acid at a lower potential. This is followed by a second step where the D-gluconic acid is further oxidized to D-Glucaric acid at a higher potential. google.com Various metallic catalysts have been investigated for this purpose, including gold, platinum, and palladium-based materials. nih.govresearchgate.netnih.govuantwerpen.be The choice of catalyst and the control of reaction parameters such as pH, temperature, and applied potential are crucial for achieving high selectivity and yield. google.com

For instance, using a gold electrode under optimized conditions (pH 11.3, 5°C), a selectivity of 97.6% for D-gluconic acid can be achieved from D-glucose. google.com The subsequent oxidation of D-gluconate to D-Glucaric acid can reach a selectivity of up to 89.5%. google.com The use of mediators, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), in conjunction with electrochemical methods has also been shown to be effective, with reported yields of up to 85% for D-Glucaric acid. google.com

Table 2: Performance of Different Electrocatalytic Systems for D-Glucaric Acid Production

| Catalyst | Substrate | Mediator | Selectivity for D-Glucaric Acid |

| Gold Electrode | D-Gluconate | None | up to 89.5% |

| Platinum | D-Glucose | None | Dependent on oxidation state |

| Graphite Felt Anode | D-Glucose | TEMPO | High (Yield up to 85%) |

| Nano-MnO2/Ti Electrode | D-Glucose | None | up to 84% |

Biocatalytic and Fermentation Approaches for D-Glucaric Acid Production

Biocatalytic methods, including fermentation and enzymatic conversion, present a promising "green" alternative for the production of D-Glucaric acid. These approaches utilize microorganisms or isolated enzymes to catalyze the conversion of D-glucose to D-Glucaric acid under mild conditions, offering high selectivity and reducing the generation of hazardous byproducts.

Metabolically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce D-Glucaric acid from D-glucose. google.comresearchgate.netgoogle.comacs.org The biosynthetic pathway typically involves a series of enzymatic reactions. A common strategy involves the expression of genes encoding for myo-inositol-1-phosphate synthase (Ino1), myo-inositol oxygenase (MIOX), and uronate dehydrogenase (Udh). nih.govresearchgate.net In this pathway, glucose-6-phosphate is converted to myo-inositol-1-phosphate by Ino1, which is then dephosphorylated to myo-inositol. MIOX subsequently oxidizes myo-inositol to D-glucuronic acid, and finally, Udh oxidizes D-glucuronic acid to D-Glucaric acid. nih.govresearchgate.net

Significant research efforts have focused on optimizing these microbial factories to improve the titer and yield of D-Glucaric acid. Strategies include enhancing the activity of rate-limiting enzymes like MIOX, redirecting metabolic flux towards the desired pathway, and optimizing fermentation conditions. google.comacs.org Through such efforts, D-Glucaric acid titers of over 15 g/L have been achieved in fed-batch fermentations. acs.org

Table 3: Examples of D-Glucaric Acid Production using Engineered Microorganisms

| Microorganism | Key Enzymes Expressed | Substrate | Titer (g/L) |

| Escherichia coli | Ino1, MIOX, Udh | D-Glucose | ~2.5 |

| Saccharomyces cerevisiae | Ino1, MIOX, Udh | D-Glucose | up to 15.6 |

| Pichia pastoris | MIOX, Udh | D-Glucose and myo-inositol | 6.61 |

Derivation of Free D-Glucaric Acid from its Salts (e.g., Monopotassium D-Glucarate, Calcium D-Glucarate) via Ion Exchange

Commercially, D-Glucaric acid is often available as its salts, such as monopotassium D-glucarate or calcium D-glucarate. To obtain the free acid, a common and effective method is ion exchange chromatography. google.comgoogle.com This process involves passing an aqueous solution of the D-Glucarate salt through a column packed with a cation exchange resin in the hydrogen form (H+).

As the solution passes through the resin, the potassium (K+) or calcium (Ca2+) ions are exchanged for hydrogen ions, resulting in a solution of free D-Glucaric acid. google.comgoogle.com Resins such as Amberlyst-15 (H+) have been shown to be highly efficient for this purpose, achieving over 99% exchange of the metal cations. google.comacs.org This method can produce high-purity crystalline D-Glucaric acid with yields exceeding 98%. google.comgoogle.com

A critical consideration in this process is the subsequent removal of water from the D-Glucaric acid solution. High temperatures can lead to the formation of lactones and dilactones, which are undesirable byproducts. google.com Therefore, low-temperature water removal techniques, such as azeotropic drying with a solvent like acetonitrile, are employed to preserve the purity of the free acid. google.comgoogle.com

Purification and Isolation Strategies for D-Glucaric Acid

The purification and isolation of D-Glucaric acid from the reaction mixture are crucial steps to obtain a high-purity product. The choice of strategy depends on the synthetic route employed and the nature of the impurities present.

A significant challenge in the purification of D-Glucaric acid is its tendency to form lactones in acidic aqueous solutions, especially upon heating. uantwerpen.begoogle.com To circumvent this, methods that avoid high temperatures are preferred. One effective strategy is antisolvent crystallization . This involves the addition of a solvent in which D-Glucaric acid is poorly soluble (the antisolvent) to a solution of the acid, causing it to precipitate out as crystals. Isopropanol has been identified as an effective antisolvent for this purpose. google.com

Another important technique is azeotropic drying . This method facilitates the removal of water at low temperatures by forming an azeotrope with a suitable solvent, such as acetonitrile or isopropanol. uantwerpen.begoogle.com By evaporating the azeotrope under reduced pressure, water can be removed without subjecting the D-Glucaric acid to high temperatures that would induce lactonization. uantwerpen.be

In many production processes, particularly those starting from fermentation broths, it is advantageous to first isolate a salt of D-Glucaric acid. For example, by adjusting the pH of the broth to around 3.5, monopotassium D-glucarate can be selectively crystallized, especially with the aid of an antisolvent like acetone. google.com This salt can then be purified and subsequently converted to the free acid via ion exchange as described previously.

Formation of D-Glucaric Acid, Aluminium Salt

The formation of this compound, involves the reaction of D-Glucaric acid with a suitable aluminium-containing compound. While specific literature detailing the synthesis of this particular salt is scarce, general methods for the preparation of aluminium salts of carboxylic acids can be applied.

One common method is the reaction of the carboxylic acid with an aluminium source in an aqueous solution. For instance, D-Glucaric acid can be reacted with aluminium hydroxide. The reaction would likely involve the neutralization of the acidic protons of the carboxylic acid groups with the hydroxide ions from the aluminium hydroxide, forming the aluminium salt and water.

Another approach is a precipitation reaction. This would involve mixing an aqueous solution of a water-soluble D-Glucarate salt (such as sodium or potassium D-glucarate) with an aqueous solution of a water-soluble aluminium salt (like aluminium sulfate or aluminium chloride). google.com The less soluble this compound would then precipitate out of the solution and could be collected by filtration, followed by washing and drying. google.com

A less common but feasible method involves the reaction of D-Glucaric acid with activated aluminium metal. google.com This method has been used for the synthesis of other aluminium carboxylates and involves the direct reaction of the acid with the metal, which may be activated by the presence of another metal like gallium and a proton source. google.com

The stoichiometry of the reaction would need to be carefully controlled to obtain the desired salt, which is typically a 3:2 salt of D-Glucaric acid to aluminium.

Reaction Pathways and Conditions

The primary pathway for the synthesis of this compound involves a salt formation reaction between D-glucaric acid and an aluminium-containing compound in an aqueous medium. D-glucaric acid, a dicarboxylic acid, can react with an aluminium source, such as a salt or hydroxide, to form the corresponding salt precipitate.

Common aluminium-containing reactants for this type of synthesis include:

Aluminium chloride (AlCl₃)

Aluminium sulfate (Al₂(SO₄)₃)

Aluminium hydroxide (Al(OH)₃)

The general reaction in an aqueous solution can be represented as the reaction between D-glucaric acid (H₂C₆H₈O₈) and an aluminium ion (Al³⁺). The reaction proceeds by the displacement of protons from the carboxylic acid groups by the aluminium cation.

Example Reaction using Aluminium Chloride: 2 AlCl₃(aq) + 3 H₂C₆H₈O₈(aq) → Al₂(C₆H₆O₈)₃(s) + 6 HCl(aq)

This reaction is typically performed in water, which serves as a solvent for the reactants. The formation of the aluminium salt is driven by its precipitation from the solution. Key reaction conditions that must be controlled include temperature, concentration of reactants, and pH. The temperature is generally kept low to prevent the degradation of D-glucaric acid into its lactone forms, a common issue with this compound. nih.gov

Influence of pH on the Precipitation and Formation of Aluminium Glucarate (B1238325) Complexes

The pH of the reaction medium is the most critical parameter governing the formation and precipitation of aluminium glucarate. The speciation of both D-glucaric acid and the aluminium ion are highly pH-dependent.

D-Glucaric Acid Speciation: D-glucaric acid is a weak dicarboxylic acid with pKa values of approximately pKa₁ = 3.17 and pKa₂ = 3.96. rsc.org To form the salt, the pH must be raised sufficiently to deprotonate the carboxylic acid groups, forming the glucarate dianion (C₆H₈O₈²⁻).

Aluminium Speciation: In aqueous solutions, the aluminium ion (Al³⁺) undergoes hydrolysis to form various species depending on the pH. At low pH, it exists as the hydrated ion [Al(H₂O)₆]³⁺. As the pH increases, it forms various polynuclear hydroxy complexes and precipitates as amorphous aluminium hydroxide, Al(OH)₃, typically in the pH range of 5.5 to 7.5. researchgate.netnih.gov At a very high pH (e.g., >12), it can redissolve to form soluble aluminates, such as [Al(OH)₄]⁻. pnnl.gov Studies on the similar gluconate molecule show that aluminium can form a 1:1 complex at pH > 12. nih.gov

The optimal pH for the precipitation of this compound is a window where the glucarate dianion is the predominant species and the aluminium has not fully precipitated as aluminium hydroxide or formed soluble aluminates. This suggests that the reaction should be carried out in a slightly acidic to neutral pH range. Adjusting the pH carefully, for instance by the slow addition of a base like sodium hydroxide, is essential to neutralize the acid produced during the reaction without excessively increasing the pH, which could lead to the formation of unwanted aluminium hydroxide precipitate.

| pH Range | Predominant D-Glucaric Acid Species | Predominant Aluminium Species | Expected Outcome for Aluminium Glucarate Formation |

|---|---|---|---|

| < 3 | H₂C₆H₈O₈ (Fully protonated) | Al³⁺(aq) | Low to no salt formation |

| 4 - 6 | C₆H₈O₈²⁻ (Deprotonated) | Al³⁺(aq), Al(OH)ₓ complexes | Optimal range for precipitation of Al₂(C₆H₆O₈)₃ |

| 6 - 8 | C₆H₈O₈²⁻ (Deprotonated) | Al(OH)₃(s) (Precipitate) | Competition from aluminium hydroxide precipitation |

| > 9 | C₆H₈O₈²⁻ (Deprotonated) | [Al(OH)₄]⁻(aq) (Soluble) | Formation of soluble complexes, no precipitation |

Stoichiometry and Yield Optimization in Salt Formation

The known stoichiometry for the compound is this compound (3:2), indicating a molar ratio of three moles of glucaric acid to two moles of aluminium. echemi.com The chemical formula is therefore Al₂(C₆H₆O₈)₃.

Optimization of the reaction yield depends on several factors:

Molar Ratio of Reactants: The reactants should be combined in the stoichiometric ratio of 3 moles of D-glucaric acid to 2 moles of an Al³⁺ source to ensure complete reaction without excess starting material.

pH Control: As discussed, maintaining the optimal pH is crucial. A buffered system or the careful, controlled addition of a base can be used to maximize the precipitation of the desired salt.

Temperature: Lower temperatures are favored to minimize the solubility of the aluminium glucarate salt and, critically, to prevent the formation of D-glucaro-1,4-lactone and other dehydrated forms of the acid. nih.govrsc.org

Concentration: The initial concentration of reactants can influence the particle size and purity of the precipitate. Higher concentrations may lead to faster precipitation but could also result in the inclusion of impurities.

| Parameter | Range Studied | Objective | Rationale |

|---|---|---|---|

| Molar Ratio (Glucaric Acid:Al³⁺) | 2.5:2 to 3.5:2 | Maximize conversion | Investigate effect of slight excess of either reactant around the 3:2 stoichiometric point. |

| Final pH | 4.0 to 7.0 | Maximize precipitate mass | Determine the point of minimum solubility for the salt before Al(OH)₃ precipitation dominates. |

| Temperature (°C) | 4 to 25 | Maximize yield and purity | Lower temperatures decrease solubility and prevent lactone formation. rsc.org |

| Reaction Time (hours) | 1 to 24 | Ensure reaction completion | Determine the time required for the precipitation equilibrium to be reached. |

Downstream Processing and Purification of the Aluminium Salt

After precipitation, the solid this compound must be separated from the reaction mixture and purified.

Separation: The crude product is typically separated from the liquid phase by standard laboratory techniques such as vacuum filtration. The collected solid is then washed to remove soluble impurities, such as unreacted starting materials and by-product salts (e.g., sodium chloride if NaOH was used for pH adjustment). The wash is typically performed with cold deionized water to minimize product loss due to dissolution.

Purification (Crystallization/Precipitation): Further purification can be achieved through recrystallization or reprecipitation.

Recrystallization: This process involves dissolving the crude salt in a suitable solvent at an elevated temperature and then allowing it to cool slowly, promoting the formation of pure crystals. However, given the tendency of glucaric acid to form lactones at higher temperatures, this must be approached with caution, favoring low-temperature solvent systems. nih.gov

Antisolvent Precipitation: A more suitable method for heat-sensitive materials is antisolvent precipitation. The crude product is dissolved in a minimal amount of a good solvent (like water), and then a second solvent in which the salt is insoluble (an "antisolvent," such as isopropanol or acetone) is added. rsc.org This causes the pure product to precipitate out of the solution.

Drying: The final purified product must be dried under mild conditions. Lyophilization (freeze-drying) or drying in a vacuum oven at a low temperature (e.g., < 30°C) are appropriate methods to remove residual solvent without causing thermal degradation of the compound. rsc.org

Coordination Chemistry of Aluminium Iii with D Glucaric Acid

Ligand Properties of D-Glucaric Acid in Metal Complexation

D-glucaric acid, also known as saccharic acid, is a polyhydroxy dicarboxylic acid. acs.org Its structure, featuring multiple potential binding sites, allows it to act as an effective chelating agent for metal ions. acs.orgebsco.com

D-glucaric acid is a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously, forming a stable, ring-like structure known as a chelate. ebsco.comresearchgate.netlibretexts.org This chelation process is a key feature of its interaction with metal ions. ebsco.com The stability of the resulting complex is enhanced by this multidentate coordination. The presence of both carboxylate and hydroxyl groups allows for the formation of stable five- or six-membered chelate rings with a metal ion.

The denticity of a ligand refers to the number of donor atoms it uses to bind to the central metal. libretexts.org While D-glucaric acid has the potential to be a hexadentate ligand through its two carboxylate and four hydroxyl groups, its actual coordination mode can vary depending on factors like pH and the metal-to-ligand ratio.

The primary binding sites on the D-glucaric acid molecule for a hard metal ion like aluminium(III) are the oxygen-containing functional groups: the two terminal carboxylate groups (-COOH) and the four secondary hydroxyl groups (-OH). researchgate.netnih.gov Aluminium(III) has a preference for negatively charged oxygen donors, making the carboxylate groups particularly strong coordination sites. researchgate.netnih.gov

The hydroxyl groups can also participate in coordination, especially after deprotonation at higher pH values, forming alkoxide groups which are also strong donors. researchgate.net The combination of carboxylate and hydroxyl groups allows for the formation of stable chelate rings. For instance, coordination involving a carboxylate group and an adjacent hydroxyl group at the C2 or C5 position would form a stable five-membered ring. acs.org

The coordination of D-glucaric acid to aluminium(III) is highly dependent on the pH of the solution, which governs the deprotonation of its functional groups. The carboxylic acid groups are the first to deprotonate as the pH increases, forming carboxylate anions (-COO⁻) that are readily available for binding. msu.edu

At neutral to alkaline pH, the hydroxyl groups can also undergo deprotonation to form alkoxide ions (-O⁻). researchgate.net This process is often facilitated by the presence of the metal ion, which polarizes the O-H bond, lowering the pKa of the hydroxyl group. The deprotonation of hydroxyl groups significantly enhances the chelating ability of the ligand, leading to the formation of more stable and diverse complex species. researchgate.net

Structural Aspects of Aluminium-Glucarate Complexes in Solution and Solid State

The elucidation of the precise structures of aluminium-glucarate complexes is challenging due to the flexibility of the glucaric acid molecule and the various possible coordination modes. nih.gov However, spectroscopic and computational methods have provided insights into their structural features.

Studies on analogous systems, such as the complexation of Al(III) with D-gluconic acid, suggest that coordination primarily occurs through the carboxylate group and the adjacent hydroxyl group. researchgate.netacs.org This is a common binding motif for polyhydroxy carboxylic acids. ESI-MS measurements on similar systems have implied coordination via the carboxylate and the adjacent OH functional groups. researchgate.netresearchgate.net

In acidic conditions, the binding sites on a similar ligand, D-heptagluconate, were identified as the hydroxyl groups at C2, C3, C4, and C5. researchgate.net For D-glucaric acid, the presence of two carboxylate groups at C1 and C6 provides strong initial binding points. Subsequent coordination is likely to involve the hydroxyl groups, leading to the formation of various chelate structures. The exact coordination can be complex and may involve the formation of polynuclear species where multiple aluminium ions are bridged by glucarate (B1238325) ligands.

The stereochemistry of the hydroxyl groups along the carbon chain of D-glucaric acid plays a crucial role in determining the stability and structure of the resulting aluminium complexes. The relative orientation of the hydroxyl groups affects the ease with which stable chelate rings can be formed. For instance, ligands with a threo-1,2-threo-2,3 triol sequence have been shown to form more stable complexes than those with a threo-1,2-erythro-2,3 triol moiety. researchgate.net

Furthermore, the flexible acyclic backbone of D-glucaric acid can adopt various conformations in solution. nih.gov NMR studies have indicated that D-glucaric acid exists as an equilibrium of multiple conformers. nih.gov The specific conformation adopted upon complexation with aluminium(III) will be the one that minimizes steric hindrance and maximizes the stability of the coordination bonds. It has been suggested in studies of similar systems that complexation with Al(III) can favor certain configurations, potentially influencing the equilibrium between different isomers of the ligand. nih.gov

Comparison with Aluminium(III) Complexes of Related Polyhydroxycarboxylates (e.g., D-Gluconic Acid, Aldonic Acids, Aldaric Acids)

The coordination chemistry of Al³⁺ with D-glucaric acid can be better understood by comparing it with the well-studied complexes of related polyhydroxycarboxylates, such as D-gluconic acid.

D-Gluconic Acid vs. D-Glucaric Acid:

D-gluconic acid, an aldonic acid, differs from D-glucaric acid by having only one terminal carboxyl group and a primary alcohol group at the other end. This fundamental structural difference has significant implications for their complexation behavior with Al³⁺.

Coordinating Groups: Both acids offer a carboxylate group and multiple hydroxyl groups for coordination. However, the presence of two carboxylate groups in D-glucarate allows for potentially stronger and more diverse coordination modes. It is suggested that the presence of two strongly coordinating carboxylate groups in D-glucarate leads to the formation of considerably more stable complexes compared to those of D-gluconate. researchgate.net

Chelation and Stability: In the case of D-gluconic acid, complexation with Al³⁺ has been extensively studied, revealing the formation of various mononuclear species. nih.govresearchgate.net The chelation typically involves the carboxylate group and an adjacent hydroxyl group. In contrast, D-glucaric acid can potentially act as a bridging ligand between two Al³⁺ ions or form more intricate polynuclear complexes due to its dicarboxylate nature.

Stoichiometry: Studies on Al(III)-gluconate systems have identified complexes with 1:1 and 1:2 metal-to-ligand ratios. researchgate.net While specific stoichiometric data for Al(III)-glucarate is scarce, the bidentate nature of each end of the glucarate molecule suggests the potential for forming complex polymeric or polynuclear structures.

Other Aldonic and Aldaric Acids:

The principles of Al³⁺ coordination with other aldonic and aldaric acids follow similar trends. Aldonic acids, with their single carboxylate group, will generally form less stable complexes than their aldaric acid counterparts, which possess two carboxylate groups. The stereochemistry of the hydroxyl groups along the carbon chain also plays a role in the stability and structure of the resulting complexes, with specific spatial arrangements of the hydroxyls favoring more stable chelate ring formation. researchgate.net For instance, ligands with a threo-threo sequence of three hydroxyl groups tend to form more stable complexes than those with a threo-erythro arrangement. researchgate.net

| Feature | D-Glucaric Acid | D-Gluconic Acid |

|---|---|---|

| Acid Type | Aldaric Acid | Aldonic Acid |

| Carboxyl Groups | Two | One |

| Primary Coordinating Sites | Two carboxylates, multiple hydroxyls | One carboxylate, multiple hydroxyls |

| Expected Complex Stability with Al(III) | Higher | Lower |

| Potential for Polymeric Complexes | High | Low |

Thermodynamic and Kinetic Considerations of Complex Formation

The formation of Al(III)-D-glucarate complexes is governed by both thermodynamic and kinetic factors. While specific data for Al(III)-D-glucarate are limited, valuable insights can be drawn from studies on analogous systems.

Stability Constants and Equilibrium Studies of Aluminium-Glucarate Systems

The stability of a metal complex in solution is quantified by its stability constant (log β). A higher value indicates a more stable complex. For Al³⁺ complexes with polyhydroxycarboxylate ligands, these constants are typically determined through potentiometric or spectrophotometric titrations. nih.govnih.gov

Equilibrium studies of Al³⁺ with similar ligands, such as tartaric acid, have revealed the formation of various complex species, including neutral complexes over a wide pH range. nih.gov It is plausible that Al(III)-D-glucarate systems would exhibit a similar diversity of species, the distribution of which would be pH-dependent.

| Ligand | log K₁ | log K₂ | Reference |

|---|---|---|---|

| Malonic Acid | 6.15 | 4.90 | core.ac.uk |

| Methylmalonic Acid | 6.20 | 4.95 | core.ac.uk |

| Phenylmalonic Acid | 6.20 | 4.95 | core.ac.uk |

| Bromomalonic Acid | 5.40 | 4.25 | core.ac.uk |

Note: The data in Table 2 is for dicarboxylic acids to provide a comparative context for the expected stability of Al(III)-D-glucarate complexes.

Kinetics of Metal-Ligand Interactions and Proton-Release Reactions

The kinetics of Al³⁺ complexation are known to be relatively slow due to the high charge density of the ion and the slow rate of water exchange in its primary coordination sphere. nih.gov The formation of Al(III)-D-glucarate complexes would involve a series of steps, including the outer-sphere association of the ions followed by the stepwise displacement of coordinated water molecules by the ligand's functional groups.

Kinetic studies on similar systems, such as the reaction of Au(III) with dipeptides, have shown that the formation of chelate complexes can be a slow process, sometimes taking days to reach equilibrium. nih.gov While the specific rates for Al(III)-D-glucarate are not documented in the provided search results, the sluggish nature of Al³⁺ suggests that the kinetics of complexation would be a significant factor in determining the speciation of aluminium in a system containing D-glucaric acid.

Theoretical and Computational Chemistry Approaches to Coordination

To overcome the challenges in experimentally characterizing the structures of these complexes, theoretical and computational methods are increasingly employed. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies on Binding Modes

QM/MM methods are powerful tools for studying metal-ligand binding in complex systems. researchgate.netresearchgate.netmdpi.com These hybrid methods allow for a high-level quantum mechanical treatment of the electronically active region (the Al³⁺ ion and its immediate coordination sphere) while the rest of the system is described using more computationally efficient molecular mechanics. researchgate.netacs.org

Although no specific QM/MM studies on the Al(III)-D-glucarate complex were found, research on the enzyme D-glucarate dehydratase has utilized QM/MM calculations to explore the stereospecificity of substrate binding and the catalytic mechanism. acs.orgresearchgate.netnih.gov These studies demonstrate the feasibility and utility of applying such computational approaches to understand the interactions of D-glucarate. A QM/MM study of the Al(III)-D-glucarate system could elucidate the preferred binding modes, the coordination geometry of the aluminium ion, and the electronic structure of the complex, providing insights that are difficult to obtain experimentally.

Molecular Mechanics (MM) and Conformational Analysis of Chelate Rings

MM simulations can be used to explore the potential energy surface of the Al(III)-D-glucarate complex, identifying low-energy conformations and predicting the most stable structures. Such studies can provide valuable information on the stereochemistry of the complex and the influence of the ligand's flexibility on the coordination environment of the aluminium ion. Computational studies on Al(III) complexes with related ligands have successfully used MM to support experimental findings. nih.gov

Advanced Analytical Methodologies for D Glucaric Acid, Aluminium Salt Research

Quantification and Detection Strategies

A multi-faceted approach employing various analytical techniques is crucial for the comprehensive analysis of D-glucaric acid, aluminium salt. This involves methods to quantify the D-glucarate anion, the aluminium cation, and to study the complex itself.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, quantification, and purity assessment of D-glucaric acid. nih.govnih.gov Isocratic HPLC methods have been developed for the direct measurement of D-glucaric acid in various samples. nih.govresearchgate.net These methods often employ specialized columns, such as the Aminex HPX-87H column, and a simple mobile phase, like dilute sulfuric acid, for effective separation. researchgate.net Detection is commonly achieved using a UV detector at a wavelength of around 210 nm. nih.govresearchgate.net

The versatility of HPLC allows for its application in diverse matrices. For instance, methods have been established for quantifying D-glucaric acid in grapefruits and human urine. nih.govnih.gov In complex samples like urine, a pre-treatment step using a boronic acid gel can be employed to remove interfering substances such as L-ascorbic acid and D-glucuronic acid, which can have similar retention times to D-glucaric acid. nih.govresearchgate.net The sensitivity of these HPLC methods is notable, with detection limits reported to be as low as 0.05 micrograms. nih.govresearchgate.net Furthermore, the identity of the D-glucaric acid peak can be unequivocally confirmed by coupling the HPLC system with a mass spectrometer (LC-MS). nih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC-based approach that has been developed for the quantification of D-glucaric acid and its lactone form. researchgate.net For the analysis of organic impurities in related compounds like aluminum lakes of food dyes, HPLC methods have been developed that address challenges posed by the aluminum matrix. researchgate.net

Table 1: Exemplary HPLC Parameters for D-Glucaric Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Aminex HPX-87H (300 x 7.8 mm) | researchgate.net |

| Mobile Phase | 5 mmol·L−1 dilute sulfuric acid (isocratic) | researchgate.net |

| Flow Rate | 0.3 mL/min | osti.gov |

| Detection | UV at 210 nm | nih.govresearchgate.net |

| Sensitivity | Limit of Detection (LOD): 0.05 µg | nih.govresearchgate.net |

This table presents a representative set of HPLC conditions. Actual parameters may vary depending on the specific application and instrumentation.

Spectrophotometric methods offer a sensitive and often simpler alternative for the quantification of D-glucarate and for studying its complexation with aluminum. One highly specific method involves an enzymatic assay. nih.gov This assay utilizes a series of enzymes from Escherichia coli—D-glucarate dehydrase, α-keto-β-deoxy-D-glucarate aldolase, and tartronate (B1221331) semialdehyde reductase—to convert D-glucarate into products that can be measured through the consumption of NADH, which is monitored spectrophotometrically. nih.gov

Another approach involves the oxidation of D-glucaric acid to glyoxylic acid, which is then measured. nih.gov However, this method can be prone to interference from other compounds that also produce glyoxylic acid, such as ascorbic acid. nih.gov

For the determination of aluminum, spectrophotometric methods typically rely on the formation of a colored complex with a specific ligand. bme.hu Reagents like Eriochrome Cyanine R, Xylenol Orange, and Phenylfluorone form colored complexes with aluminum, and the absorbance of the resulting solution is measured at a specific wavelength. bme.huresearchgate.net The sensitivity of these methods can often be enhanced by the addition of a surfactant. bme.hu

Potentiometric and voltammetric techniques are powerful tools for investigating the speciation of D-glucaric acid and aluminum in solution and for determining the stability constants of the formed complexes. researchgate.netasianpubs.org Potentiometric titrations, following methods like the Calvin-Bjerrum and Irving-Rossotti techniques, can be used to determine the protonation constants of D-glucaric acid and the stability constants of its complexes with metal ions like aluminum. cost-nectar.euresearchgate.net This involves monitoring the pH of a solution containing the ligand and metal ion as a titrant of known concentration is added. cost-nectar.eu

Voltammetric methods, such as differential pulse voltammetry and square-wave voltammetry, offer high sensitivity for the determination of aluminum. researchgate.netmdpi.com The direct electrochemical reduction of aluminum is challenging, so these methods often rely on the formation of an electroactive complex. researchgate.net For instance, aluminum can be complexed with agents like Alizarin S, and the complex is then measured electrochemically. researchgate.net These techniques can provide information about the concentration of free and complexed aluminum in solution, which is crucial for understanding the speciation and stability of the D-glucaric acid-aluminum system. researchgate.netresearchgate.net

For the highly sensitive and accurate determination of aluminum content in samples of this compound, atomic absorption spectrometry (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) are the methods of choice. nih.govnih.gov

Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) is a well-established technique for determining trace levels of aluminum. nih.govresearchgate.net It offers good sensitivity, with detection limits often in the low micrograms per liter (µg/L) range. researchgate.netresearchgate.net However, GF-AAS can be susceptible to matrix interferences, which may require the use of matrix modifiers or background correction techniques like Zeeman effect background correction to ensure accuracy. nih.govufba.br

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an even more powerful technique, offering superior sensitivity and the ability to detect elements at parts-per-trillion levels. nih.govyoutube.com ICP-MS is a multi-element analytical technique that measures the mass-to-charge ratio of ions generated in a high-temperature plasma. nih.gov It is less prone to the spectral interferences that can affect AAS and is capable of simultaneous analysis of multiple elements. nih.govyoungin.com This makes ICP-MS particularly suitable for the quality control of high-purity substances and for trace metal analysis in complex matrices. intertek.comicsoba.org

Table 2: Comparison of AAS and ICP-MS for Aluminium Detection

| Feature | Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

|---|---|---|

| Principle | Measures absorption of light by free atoms in the gaseous state | Measures mass-to-charge ratio of ions generated in a plasma |

| Sensitivity | Good (µg/L or ppb range) researchgate.net | Excellent (ng/L or ppt (B1677978) range) youtube.com |

| Interferences | Prone to chemical and spectral interferences nih.govufba.br | Fewer spectral interferences, but can have isobaric overlaps youngin.com |

| Throughput | Single-element analysis | Multi-element and isotopic analysis youtube.com |

| Cost | Lower initial and operational cost | Higher initial and operational cost |

This table provides a general comparison. The choice of technique depends on the specific analytical requirements, including required detection limits and sample matrix.

Method Development and Validation in Chemical Research

The development and validation of analytical methods are critical to ensure the reliability and accuracy of data generated in the research of this compound. researchgate.net Validation involves demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters typically include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netmdpi.com

For an HPLC method, linearity would be established by analyzing a series of standards of known concentrations and demonstrating a linear relationship between concentration and peak area. mdpi.com Accuracy is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. researchgate.net Precision is determined by the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov

In the context of ICP-MS for aluminum determination, method development would involve optimizing instrument parameters, selecting appropriate internal standards, and establishing procedures to minimize polyatomic interferences. nih.gov Validation would then confirm the method's performance characteristics for the specific sample matrix. nih.gov

Challenges and Considerations in Analytical Characterization

Several challenges must be considered during the analytical characterization of this compound. A significant issue in the analysis of D-glucaric acid is its tendency to exist in equilibrium with its lactones, particularly D-glucaro-1,4-lactone. researchgate.netnih.gov This lactonization can complicate chromatographic separation and quantification, as multiple species may be present. researchgate.net Analytical methods must be designed to either quantify all forms collectively or to separate and quantify each species individually. google.com

When analyzing for aluminum, especially at trace levels, the risk of contamination is a major concern. intertek.comaircleansystems.com Aluminum is an abundant element in the environment, and contamination can arise from various sources, including glassware, reagents, and the laboratory environment itself. nih.govcdc.gov Therefore, stringent protocols, such as the use of acid-leached labware, high-purity reagents, and cleanroom conditions, are often necessary to obtain accurate results. aircleansystems.com Furthermore, the complex matrix of a sample can interfere with aluminum analysis, necessitating careful sample preparation techniques, such as digestion or matrix elimination, to ensure reliable measurements. ufba.brpiketech.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.